![molecular formula C18H19N3O4 B2577599 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide CAS No. 862808-98-8](/img/structure/B2577599.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide
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Description
“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide” is a complex organic compound that contains a furan ring and an oxadiazole ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Oxadiazole is a heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms .
Scientific Research Applications
- FDCA serves as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA). It is a precursor for the production of green polymers, such as polyethylene-2,5-furandicarboxylate (PEF) . PEF is an environmentally friendly alternative to conventional PET (polyethylene terephthalate) plastics used in beverage bottles and packaging .
- Recent advances in electrocatalysis have enabled the synthesis of FDCA from 5-(hydroxymethyl)furfural (HMF) . This process uses non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature. The electrochemical oxidation of HMF (HMF-EOR) has emerged as a promising method for FDCA production. Researchers have explored catalyst structures, reaction mechanisms, optimization of conditions, and characterization methods in this context .
- A three-step strategy involving 2,5-dimethylfuran has been proposed for functionalizing the methyl group. This process includes ring opening of 2,5-dimethylfuran to 2,5-hexanedione, aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate. The resulting alkylated tetrahydrofuran derivatives have potential applications in organic synthesis and materials science .
- Researchers have synthesized high-molecular-weight multiblock polymers using 2,5-bis(hydroxymethyl)furan (BHMF) . These polymers consist of segments that are miscible and exhibit interesting properties. For example, a BHMF-succinic acid block (PFS) and a 1,4-butanediol-succinic acid block (PBS) have been prepared. These multiblock polymers offer versatility for various applications .
- FDCA can play a role in biorefineries, where biomass conversion processes aim to address energy and environmental challenges. Its sustainable production from renewable feedstocks aligns with the goals of a circular economy. Researchers continue to explore its potential in biobased materials and chemicals .
- As interest in sustainable materials grows, FDCA could find applications in biodegradable packaging and textiles. Its compatibility with existing polymer processing techniques makes it an attractive candidate for creating eco-friendly materials that reduce reliance on fossil fuels .
Green Polymer Production
Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
Functionalized Tetrahydrofuran Derivatives
Multiblock Polymers
Biorefinery Applications
Sustainable Packaging and Textiles
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-3-4-10-23-14-8-5-7-13(12-14)16(22)19-18-21-20-17(25-18)15-9-6-11-24-15/h5-9,11-12H,2-4,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXJWGEKQGRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide |
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